CID 13867524, also known as N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-2-yl)thiazol-2-yl)phenyl)acetamide, is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified under the category of thiazole derivatives, which are known for their diverse biological activities.
The compound CID 13867524 is cataloged in various chemical databases, including the National Center for Biotechnology Information and PubChem. It is synthesized through specific chemical reactions involving thiazole derivatives, which are prevalent in medicinal chemistry.
CID 13867524 falls under the classification of organic compounds, specifically as an amide and a thiazole derivative. Its molecular structure includes multiple aromatic rings and heteroatoms, contributing to its pharmacological potential.
The synthesis of CID 13867524 typically involves multi-step organic reactions. The primary methods include:
The synthesis can be summarized in the following steps:
CID 13867524 has a complex molecular structure characterized by:
The molecular formula is , and its molecular weight is approximately 397.43 g/mol.
The structural data can be represented in a simplified manner:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.43 g/mol |
| SMILES Representation | CC(=O)N(c1ccc(c2nccs2)c1)c3nccs3F |
CID 13867524 can participate in various chemical reactions due to its functional groups:
These reactions are typically conducted under controlled conditions, including temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism of action for CID 13867524 involves its interaction with biological targets, primarily through inhibition or modulation of enzyme activity. It may act on specific receptors or enzymes involved in cellular signaling pathways.
Research indicates that CID 13867524 exhibits properties that could influence pathways related to inflammation or cancer proliferation. Further studies are necessary to elucidate its precise mechanism at the molecular level.
CID 13867524 has potential applications in several scientific fields:
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 39202-17-0
CAS No.: 197787-20-5